8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Description
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a substituted tetrahydronaphthalene derivative characterized by an amino group at position 8, a chlorine atom at position 3, and a hydroxyl group at position 2. The partially saturated naphthalene core and hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmacological and chemical studies.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2 |
InChI Key |
SWFSFKKQUAIKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting amino compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol.
Substitution: Formation of 8-Amino-3-azido-5,6,7,8-tetrahydronaphthalen-2-ol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) cells. The results indicated that these compounds exhibit significant cytotoxic activity, suggesting their potential use as anticancer agents.
Case Study: In Vitro Anticancer Screening
In a study published in Crystals, a series of synthesized compounds were screened for their activity against the MCF-7 cell line. The results showed that certain derivatives had a notable effect on cell viability, leading to further investigation into their mechanisms of action and structure-activity relationships (SAR) .
Antimicrobial Activity
The antimicrobial properties of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride have also been explored. Compounds derived from this structure have demonstrated efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A comprehensive screening of synthesized analogs revealed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showcasing some compounds with MIC values as low as 6.25 µg/mL . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride derivatives. Variations in substituents on the naphthalene ring and amino group can significantly influence biological activity. Studies have shown that specific modifications can enhance solubility and bioavailability while reducing toxicity.
Summary of Findings
| Application | Compound Derivatives Tested | Key Findings |
|---|---|---|
| Anticancer | MCF-7 cell line | Significant cytotoxicity observed |
| Antimicrobial | Various bacterial strains | Notable activity against Mycobacterium and Pseudomonas with low MIC values |
Mechanism of Action
The mechanism of action of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The chlorine atom may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Positions
The compound’s uniqueness lies in its substitution pattern. Below is a comparative table of key analogs:
Key Differences and Implications
Amino Group Position
- The target’s 8-amino group contrasts with 5-amino analogs (e.g., CAS 2828439-87-6 ). Positional isomerism affects electronic distribution and steric interactions. For instance, the 8-amino group may hinder rotational freedom compared to the 5-position, influencing binding to biological targets.
Chlorine Substitution
- The 3-chloro substituent is unique to the target compound.
Hydroxyl Group
- The 2-OH group is common among analogs (e.g., CAS 2089649-19-2 ), contributing to hydrogen-bonding capacity. However, in the target, this group coexists with chlorine, creating a polar-nonpolar duality that could optimize interactions in mixed solvent systems.
Ring Saturation and Stereochemistry
- The target’s stereochemistry, if specified, could further differentiate its activity .
Physicochemical and Pharmacological Properties
- Solubility: Hydrochloride salts generally improve water solubility. However, the target’s chlorine may counterbalance this by increasing hydrophobicity compared to non-chlorinated analogs like QW-2593 .
- Stability : The inert-atmosphere storage recommendation for analogs (e.g., ) suggests sensitivity to oxidation or hydrolysis, which may apply to the target as well.
- Bioactivity : While direct data are lacking, structurally related hydrochlorides (e.g., berberine derivatives in ) exhibit alkaloid-like activity. The target’s chloro substitution could modulate such activity by altering electron density or steric bulk.
Biological Activity
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a compound characterized by its unique tetrahydronaphthalene backbone, featuring an amino group at the 8-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position. These structural elements suggest potential biological activity that merits investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is C10H12ClNO with a molecular weight of 197.66 g/mol. The compound typically exists in its hydrochloride form to enhance stability and solubility in aqueous solutions .
Key Structural Features
| Feature | Description |
|---|---|
| Amino Group | Facilitates nucleophilic substitutions and hydrogen bonding. |
| Chlorine Atom | Acts as a leaving group in substitution reactions. |
| Hydroxyl Group | Engages in dehydration reactions and hydrogen bonding. |
The biological activity of 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, while the chlorine atom may participate in halogen bonding interactions. These interactions can modulate the activity of biomolecules, potentially leading to diverse pharmacological effects.
Preliminary Studies
Research indicates that compounds with similar structural features exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may also possess these activities, warranting further pharmacological investigation .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. For instance:
- Antiproliferative Activity : Compounds structurally related to 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride have shown significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
Case Study: SIRT2 Inhibition
A study investigated the inhibitory effects of naphthalene derivatives on SIRT2 (a member of the sirtuin family involved in cellular regulation). The findings indicated that certain derivatives exhibited moderate inhibition (40–70% at 10 μM), suggesting potential therapeutic applications in diseases where SIRT2 plays a critical role .
Comparative Analysis with Related Compounds
The following table summarizes the structural attributes and biological activities of compounds related to 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |
| 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol | Hydroxyl group at different position | Variation in hydrogen bonding capabilities |
| 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol | Different substitution pattern | May exhibit distinct pharmacological profiles |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from tetrahydronaphthalen derivatives. For example, iodination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using sodium iodide and hypochlorite under controlled temperatures (0°C) yields iodinated intermediates, followed by functional group protection (e.g., methoxymethyl groups) and deprotection . Purification via column chromatography (e.g., 7% EtOAC in pentane) and validation through TLC (silica gel) and LC-MS ensures high purity (>80% yield).
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For instance, H NMR (400 MHz, CDCl) can resolve aromatic protons (δ 7.18–6.64 ppm) and methyl groups (δ 1.26–1.67 ppm), while C NMR confirms carbonyl and aromatic carbons (δ 127–153 ppm) . LC-MS (ESI) provides molecular ion confirmation (e.g., observed m/z 205.25 for CHO) . PubChem-derived InChI keys and spectral databases (e.g., ChemIDplus) supplement structural validation .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by LC-MS to monitor decomposition products. Validation protocols, such as those used for pyridoxine hydrochloride (e.g., rapid microbiological methods for raw materials), can be adapted .
Advanced Research Questions
Q. What strategies are effective for functionalizing the tetrahydronaphthalen core to enhance bioactivity?
- Methodological Answer : Targeted modifications at the 3-position (e.g., halogenation, alkylation) are key. For example, iodination via NaI/NaOCl introduces reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxymethyl protection preserves hydroxyl groups during synthesis . Computational docking studies (using tools like AutoDock) can predict interactions with biological targets, guiding rational design .
Q. How do solvent systems and reaction temperatures influence stereochemical outcomes in synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., CHCl) favor nucleophilic substitutions, while low temperatures (0°C) minimize side reactions during iodination . Stereochemical control in tetrahydronaphthalen derivatives may require chiral catalysts (e.g., Jacobsen catalysts) or enantioselective chromatography, as demonstrated in related compounds .
Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer : Burn treatment models using hydrogels (e.g., metformin hydrochloride hydrogels) can be adapted to test anti-inflammatory or antimicrobial activity. Cell viability assays (MTT) and cytokine profiling (ELISA) quantify efficacy, while Franz diffusion cells assess transdermal delivery .
Q. How can computational methods resolve contradictions in reported synthesis yields or reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model reaction pathways to identify energetically favorable intermediates. For example, comparing iodination mechanisms under acidic vs. basic conditions can explain yield discrepancies . Machine learning platforms (e.g., Chemprop) predict optimal reaction conditions from historical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
